Gadgvgksa

Neoantigen HLA binding Affinity

Precise immunogenicity demands the correct neoantigen length and sequence. The 9-mer GADGVGKSA is structurally validated (PDB: 6ULN) for HLA-C*08:02 binding, whereas 10-mer or wild-type variants fail in TCR recognition. - Enables specific CD8+ T cell activation & tetramer-based enumeration - Essential QC standard for G12D-targeted TCR-T cell products - Validated for TIL screening and potency testing (e.g., clone 9c)

Molecular Formula C30H52N10O13
Molecular Weight 760.8 g/mol
Cat. No. B12393105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGadgvgksa
Molecular FormulaC30H52N10O13
Molecular Weight760.8 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)CN
InChIInChI=1S/C30H52N10O13/c1-14(2)24(40-22(44)12-33-26(48)18(9-23(45)46)38-25(47)15(3)35-20(42)10-32)29(51)34-11-21(43)37-17(7-5-6-8-31)27(49)39-19(13-41)28(50)36-16(4)30(52)53/h14-19,24,41H,5-13,31-32H2,1-4H3,(H,33,48)(H,34,51)(H,35,42)(H,36,50)(H,37,43)(H,38,47)(H,39,49)(H,40,44)(H,45,46)(H,52,53)/t15-,16-,17-,18-,19-,24-/m0/s1
InChIKeyABRFDOJVIQDFSP-SOUPDVDOSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GADGVGKSA – KRAS G12D Neoantigen Peptide


GADGVGKSA (CAS: 2032119-68-7) is a synthetic 9-amino acid peptide (H-Gly-Ala-Asp-Gly-Val-Gly-Lys-Ser-Ala-OH) corresponding to residues 10–18 of the human KRAS protein harboring the oncogenic G12D mutation [1]. This mutant nonamer serves as an immunogenic neoantigen, specifically recognized by CD8+ T cells when presented in the context of HLA-C*08:02 [2]. Structurally, the peptide contains a single amino acid substitution (Gly→Asp) at position 12, which distinguishes it from the wild-type KRAS 9mer sequence (GAGGVGKSA) [3].

HLA-C*08:02-restricted KRAS G12D neoantigen peptide for pMHC complex formation

Defined 9-mer sequence for TCR discovery and specificity assays

Synthetic tool for adoptive T cell therapy research and TIL screening workflows

KRAS G12D Peptide Variant Differentiation


Peptide length and sequence composition fundamentally dictate HLA allele binding specificity and TCR recognition. The 9mer GADGVGKSA exhibits stringent HLA-C*08:02 restriction [1], whereas the 10mer analog GADGVGKSAL demonstrates distinct binding modes and can refold with HLA-C*05:01 . More critically, the wild-type 9mer GAGGVGKSA lacks the Asp12 residue required for immunogenicity, as the G12D mutation forms new electrostatic interactions with the TCR [2]. Consequently, substituting GADGVGKSA with any in-class analog—whether wild-type sequence or alternate peptide length—compromises assay specificity and experimental validity in KRAS G12D-directed T cell studies.

Peptide Length Mismatch (10-mer)

Binding affinity and TCR recognition may differ profoundly; the 10-mer may not support equivalent pMHC formation or functional T cell activation.

Wild-Type Sequence Mismatch

The WT peptide (GAGGVGKSA) fails to stabilize HLA-C*08:02 due to absence of the critical G12D salt bridge, preventing pMHC formation.

TCR Clone Specificity Divergence

Key characterized TCR clones (e.g., 9c) exhibit exclusive specificity for the 9-mer; substitution may yield non-representative assay results.

GADGVGKSA Quantitative Evidence


HLA-C*08:02 Stabilization Affinity Comparison

In direct head-to-head structural and biophysical analysis of TCR-pMHC complexes, the 9mer GADGVGKSA peptide bound to HLA-C*08:02 exhibited an affinity (KD) of 16 nM for the 9a-TCR complex (PDB: 6ULN), compared to 125 nM for the 9d-mutant complex (PDB: 6ULR) containing the same peptide but with an anchor residue mutation [1]. This 7.8-fold difference in binding affinity demonstrates that the native GADGVGKSA sequence forms a substantially more stable pMHC complex. Furthermore, the 10mer analog GADGVGKSAL bound to HLA-C*08:02 with a KD of 6.7 μM—over 400-fold weaker than the 9mer—in the same study (PDB: 6UON) [1].

pMHC Binding Affinity
Head-to-head
Kd: 16 nM (9-mer) vs 6.7 µM (10-mer)
~419-fold higher affinity for the 9-mer
Supports pMHC complex formation assay context
SPR; PDB: 6ULN (9-mer), 6UON (10-mer)
Neoantigen HLA binding Affinity

TCR Clone 9c Exclusive Specificity

Functional validation of KRAS G12D-specific TCR clone 9c demonstrated that this TCR preferentially reacts against the 9mer peptide (GADGVGKSA) compared to the 10mer peptide (GADGVGKSAL) and exhibits no recognition of wild-type KRAS peptides (GAGGVGKSA or GAGGVGKSAL) [1]. This selectivity is documented in product characterization data and is consistent with the structural basis that clone 9c makes critical contacts with the Asp12 side chain unique to the G12D mutation [2].

TCR 9c Specificity
Head-to-head
9-mer: robust IFN-γ release; 10-mer / WT: background levels
Supports TCR specificity assessment context
Co-culture assay with peptide-pulsed DCs
TCR specificity Clone 9c Functional assay

pMHC Structural Conformation Divergence

In a TIL screening study of metastatic colorectal cancer patient 4095, four distinct KRAS G12D-specific TCRs were identified: three recognized the 9mer GADGVGKSA, while only one recognized the 10mer GADGVGKSAL [1]. This 3:1 ratio suggests that the 9mer peptide represents the immunodominant epitope for HLA-C*08:02-restricted T cell responses in this patient. The 9mer sequence was the minimal epitope for 75% of the discovered TCRs.

pMHC Conformation
Method context
9-mer: extended, salt bridge; 10-mer: compact, altered; WT: no complex
Supports structural interpretation of TCR engagement
X-ray crystallography; PDB: 6ULN/6UON
TIL screening TCR discovery Immunodominance

GADGVGKSA Research & Industrial Applications


TCR-T Cell Potency Assay Validation

GADGVGKSA is the validated antigen for stimulating human KRAS G12D-specific CD8+ T cells in functional assays. Peptide-pulsed autologous dendritic cells or HLA-C*08:02-expressing artificial APCs loaded with GADGVGKSA reliably induce IFN-γ secretion from transduced T cells expressing KRAS G12D-specific TCRs [1][2]. The peptide is supplied at >90% purity (HPLC/MS) and is suitable for ELISPOT, intracellular cytokine staining (ICS), cytotoxicity, and proliferation assays [3].

Personalized TIL Therapy Discovery & Expansion

For laboratories using KRAS G12D TCR (clone 9c) CD8+ NFAT-luciferase reporter Jurkat cell lines, GADGVGKSA is the requisite antigen for functional validation. Co-culture of these reporter cells with HLA-C*08:02-expressing APCs pulsed with GADGVGKSA produces robust luciferase signals, whereas wild-type or 10mer peptides yield minimal to no activation [1][2]. This specificity enables precise quality control and batch-to-batch consistency testing of TCR-engineered cell products.

pMHC-TCR Structural & Biophysical Studies

GADGVGKSA has been co-crystallized with HLA-C*08:02 and cognate TCRs, providing high-resolution structural data (PDB: 6ULN, 6ULR) that reveal the molecular basis of neoantigen immunogenicity [1]. The 9mer peptide forms stable pMHC complexes suitable for X-ray crystallography and cryo-EM studies. Researchers investigating TCR recognition mechanisms or engineering affinity-enhanced TCR variants rely on this well-characterized 9mer peptide.

Antigen-Specific T Cell Monitoring In Vivo

In the development of MHC tetramer reagents and T cell detection assays for KRAS G12D-driven cancers, GADGVGKSA is the minimal epitope of choice. TIL screening data from colorectal cancer patients demonstrate that the 9mer is the predominant epitope recognized by HLA-C*08:02-restricted TCRs (3 of 4 TCRs identified) [1]. Tetramers folded with GADGVGKSA enable enumeration and isolation of KRAS G12D-reactive T cells from patient samples for correlative biomarker studies.

Application
Selection Property
Validation Focus
Application: TCR-T cell functional assay research
Selection Property: HLA-C*08:02-restricted G12D sequence context
Validation Focus: Functional avidity and activation marker endpoints
Application: TIL screening and expansion research
Selection Property: Neoantigen sequence for TIL stimulation
Validation Focus: TCR clonotype identification and frequency endpoints
Application: pMHC-TCR structural studies
Selection Property: Defined 9-mer conformation and crystal structure
Validation Focus: Binding thermodynamics and crystallization endpoints
Application: Antigen-specific T cell monitoring studies
Selection Property: HLA-C*08:02 tetramer reagent context
Validation Focus: T cell frequency and persistence in research samples

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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